ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Molecular Geometry and Crystallographic Analysis
The molecular architecture of this compound exhibits characteristic features common to tetrahydrobenzothiophene derivatives, as evidenced by crystallographic studies of related compounds. The fundamental structural framework consists of a fused bicyclic system where the thiophene ring is integrated with a partially saturated cyclohexene ring, creating the tetrahydrobenzothiophene core structure. This bicyclic system serves as the foundation for the attachment of the pyrrol substituent at position 2 and the ethyl carboxylate group at position 3.
Crystallographic analysis of analogous tetrahydrobenzothiophene compounds reveals that the cyclohexene ring consistently adopts a half-chair conformation, which represents the most energetically favorable arrangement for this six-membered ring system. In the case of ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, the dihedral angle between the thiophene ring and the ethyl ester group was determined to be 5.21 degrees, indicating a relatively planar arrangement that minimizes steric hindrance. The acetamide group in the same compound exhibited a dihedral angle of 10.06 degrees with respect to the thiophene ring, suggesting that similar angular relationships would be expected for the pyrrol substituent in the target compound.
The incorporation of the pyrrol ring at position 2 introduces additional geometric complexity to the molecular structure. Studies of pyrrol-containing heterocycles demonstrate that the pyrrol ring typically maintains planarity while its orientation relative to the benzothiophene core depends on steric interactions and electronic effects. In the crystal structure of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene, the central thiophene ring exhibits dihedral angles of 89.96 degrees and 57.39 degrees with the pyrrol rings, indicating significant rotational freedom around the carbon-nitrogen bond connecting these ring systems.
The ethyl carboxylate group at position 3 contributes to the overall molecular geometry through its planar configuration and specific orientation relative to the benzothiophene core. Crystallographic data from related compounds indicate that ethyl ester groups typically maintain planarity with root mean square deviations of approximately 0.056 angstroms. The dihedral relationship between the ester functionality and the core ring system influences the overall molecular dipole moment and affects intermolecular packing arrangements in the solid state.
Intermolecular interactions play a crucial role in determining the crystal packing behavior of this compound. Similar compounds exhibit characteristic hydrogen bonding patterns, including intramolecular N-H⋯O hydrogen bonds that form S(6) ring motifs, as observed in ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Additionally, C-H⋯O interactions between the tetrahydrobenzothiophene unit and ethyl ester groups create C(7) chains that propagate along specific crystallographic directions, contributing to the overall stability of the crystal lattice.
The methyl substituent at position 4 introduces steric considerations that affect the molecular conformation and packing efficiency. Computational studies of related tetrahydrobenzothiophene derivatives suggest that alkyl substitution at position 6 can cause deviations greater than 2 angstroms from ideal molecular poses, although such deviations do not necessarily correlate with changes in biological activity. The positioning of the methyl group at position 4 in the target compound would be expected to influence the conformational preferences of the cyclohexene ring and potentially affect the overall molecular shape.
Spectroscopic Elucidation (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through the analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum of related tetrahydrobenzothiophene derivatives exhibits characteristic signals that allow for unambiguous structural assignment. In the case of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, the proton nuclear magnetic resonance spectrum recorded at 400 megahertz in deuterated chloroform shows distinctive multipicity patterns that reflect the molecular connectivity.
The pyrrol substituent in the target compound would be expected to produce characteristic nuclear magnetic resonance signals consistent with those observed in related pyrrol-containing compounds. Studies of 4-(pyrrol-1-yl)pyridine derivatives reveal that pyrrol protons typically appear as quartets with coupling constants of approximately 2.1 hertz, reflecting the symmetrical nature of the pyrrol ring system. The chemical shifts for pyrrol protons in such compounds are typically observed at 6.01 and 6.73 parts per million, representing the alpha and beta positions respectively.
The tetrahydrobenzothiophene core structure contributes specific signal patterns to the proton nuclear magnetic resonance spectrum, particularly from the cyclohexene ring protons. Analysis of related compounds shows that these signals appear as complex multipets in the aliphatic region, typically between 1.7 and 2.7 parts per million. The ethyl ester functionality produces characteristic signals including a triplet for the methyl group at approximately 1.3 parts per million and a quartet for the methylene group at approximately 4.3 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the identification of distinct carbon environments within the molecule. The pyrrol ring carbons typically appear at specific chemical shifts, with studies of 4-(pyrrol-1-yl)pyridine showing carbon signals at 151.6, 143.3, 124.6, 117.8, and 107.6 parts per million. The benzothiophene core carbons exhibit characteristic chemical shifts in the aromatic and aliphatic regions, while the ethyl ester carbons produce signals consistent with their respective chemical environments.
Infrared spectroscopy offers valuable information about the functional groups present in this compound. The ethyl ester functionality would be expected to produce a characteristic carbonyl stretching vibration at approximately 1700-1750 wavenumbers, consistent with observations in related tetrahydrobenzothiophene esters. The pyrrol ring contributes C-H stretching vibrations in the aromatic region around 3000-3100 wavenumbers, while the tetrahydrobenzothiophene core produces additional C-H stretching and bending vibrations throughout the spectrum.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation. The molecular ion peak for this compound would be expected to appear at the calculated molecular weight, with characteristic fragmentation patterns reflecting the loss of the ethyl ester group, pyrrol substituent, and various combinations thereof. Related tetrahydrobenzothiophene derivatives show typical fragmentation patterns that include the loss of ethoxy groups (mass loss of 45) and the formation of stable aromatic cation fragments.
Computational Modeling of Electronic and Steric Properties
Computational modeling of this compound provides insights into its electronic structure, steric properties, and conformational behavior. Molecular docking studies of related tetrahydrobenzothiophene derivatives have revealed important structure-activity relationships that illuminate the electronic characteristics of this compound class. Research on 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene modulators demonstrates that electronic interactions with specific amino acid residues, particularly through hydrogen bonding and steric clashes, significantly influence molecular stability and biological activity.
The electronic properties of the compound are fundamentally influenced by the conjugated system formed by the thiophene ring and its substituents. Computational analysis of related benzothiophene derivatives indicates that the electron distribution within the molecule is affected by the position and nature of substituents, with the pyrrol ring at position 2 serving as both an electron-donating and potentially electron-withdrawing group depending on the specific electronic environment. The presence of the ethyl ester group at position 3 introduces additional electronic effects through its electron-withdrawing carbonyl functionality, which can influence the overall electron density distribution within the benzothiophene core.
Steric properties of this compound are significantly influenced by the spatial arrangement of its substituents. Molecular dynamics simulations of similar tetrahydrobenzothiophene derivatives reveal that substitution at various positions can cause conformational deviations greater than 2 angstroms from ideal molecular geometries. The methyl group at position 4 introduces specific steric constraints that affect the conformational flexibility of the cyclohexene ring and potentially influence the overall molecular shape and binding characteristics.
The pyrrol substituent at position 2 contributes to the steric profile through its planar aromatic structure and the rotational freedom around the carbon-nitrogen bond connecting it to the benzothiophene core. Computational studies suggest that this rotational freedom allows the pyrrol ring to adopt various orientations relative to the benzothiophene plane, with the preferred conformation determined by the balance between steric interactions and electronic stabilization. The dihedral angle between these ring systems significantly affects the overall molecular dimensions and surface area available for intermolecular interactions.
Intramolecular interactions play a crucial role in determining the preferred conformations of this compound. Computational analysis of related compounds has identified stabilizing interactions between sulfur atoms and carbonyl oxygen atoms, with contact distances shorter than the sum of van der Waals radii, indicating favorable electrostatic interactions. Such intramolecular contacts contribute to conformational stability and influence the overall three-dimensional structure of the molecule.
The electronic properties of the compound are further characterized by its frontier molecular orbitals, which determine its reactivity and potential for intermolecular interactions. Computational studies of related tetrahydrobenzothiophene derivatives indicate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are influenced by the nature and position of substituents on the benzothiophene core. The pyrrol substituent, with its electron-rich aromatic system, would be expected to contribute significantly to the highest occupied molecular orbital, while the electron-withdrawing ethyl ester group would influence the lowest unoccupied molecular orbital energy.
Solvent effects on the electronic and conformational properties of this compound can be evaluated through computational modeling with implicit or explicit solvent models. Studies of related pyrrol-containing compounds demonstrate that solvent polarity significantly affects electronic transitions and molecular aggregation behavior. The compound's behavior in different solvents would be expected to reflect the balance between its polar ethyl ester functionality and the relatively nonpolar tetrahydrobenzothiophene and pyrrol components.
Properties
IUPAC Name |
ethyl 4-methyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-19-16(18)14-13-11(2)7-6-8-12(13)20-15(14)17-9-4-5-10-17/h4-5,9-11H,3,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROOSNNOJFLQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(CCC2)C)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl-3-(allylamino)-3-phenylacrylate with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant . This reaction forms the pyrrole ring structure, which is then further modified to incorporate the benzothiophene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, molecular oxygen for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ in substituent groups at positions 2, 3, and 4 of the tetrahydrobenzothiophene scaffold. Key comparisons include:
Electronic and Steric Effects
- Position 2 Substituents: The 1H-pyrrole group in the target compound provides electron-rich aromaticity, facilitating π-π stacking interactions, whereas pyridine carboxamide (in ) introduces electron-withdrawing effects and hydrogen-bonding capacity. Amino-substituted analogs (e.g., ) allow for further functionalization but reduce aromaticity .
- Ester Groups : Ethyl esters (target compound, ) offer higher lipophilicity than methyl esters (), impacting membrane permeability and metabolic stability .
Crystallographic and Conformational Analysis
- Planarity and Packing : Analogs like ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit planar benzothiophene cores with bond lengths (C–C) averaging 1.40 Å, comparable to aromatic systems .
- Hydrogen Bonding : Pyridine carboxamide derivatives form intermolecular N–H···O bonds (2.8–3.0 Å), whereas pyrrole-substituted compounds may rely on C–H···π interactions .
Biological Activity
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 910443-67-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 0.126 | |
| SMMC-7721 (liver cancer) | 0.071 | |
| K562 (leukemia) | 0.164 |
These results indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutics such as doxorubicin.
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to increased apoptosis.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the chemical structure significantly influence biological activity. Key findings include:
- Substituents on the Benzothiophene Ring : Electron-donating groups enhance anticancer activity, while electron-withdrawing groups diminish it.
- Pyrrole Moiety Influence : The presence of the pyrrole ring is critical for maintaining activity against specific cancer types.
Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice models bearing human tumor xenografts demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The study reported:
- Tumor Volume Reduction : Average tumor volume decreased by 60% after four weeks of treatment.
Study 2: Toxicity Profile Assessment
Toxicological evaluations indicated that the compound has a relatively low toxicity profile at therapeutic doses. Key observations included:
| Parameter | Observation |
|---|---|
| LD50 (mg/kg) | >200 |
| Hepatic Function Tests | Normal |
These findings suggest that this compound may offer a safer alternative to conventional chemotherapeutics.
Q & A
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dry DMF | |
| Temperature | 100°C, 12 hours | |
| Catalyst | Pd(PPh) (5 mol%) | |
| Purification | Silica gel (EtOAc/Hex 1:4) |
Q. Table 2. Comparison of Experimental vs. DFT-Predicted Bond Lengths
| Bond | X-ray (Å) | DFT (Å) | Deviation |
|---|---|---|---|
| C3–O (ester) | 1.214 | 1.221 | +0.007 |
| N–C (pyrrole) | 1.375 | 1.368 | -0.007 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
